molecular formula C11H18O3 B2689359 Methyl 2-cyclohexyl-3-oxobutanoate CAS No. 175230-30-5

Methyl 2-cyclohexyl-3-oxobutanoate

Cat. No.: B2689359
CAS No.: 175230-30-5
M. Wt: 198.262
InChI Key: NUGGQIWQPPASAV-UHFFFAOYSA-N
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Description

“Methyl 2-cyclohexyl-3-oxobutanoate” is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often participate in nucleophilic addition reactions of carbonyl compounds .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Photolysis Studies

Methyl 2-chloro-3-oxobutanoate, closely related to methyl 2-cyclohexyl-3-oxobutanoate, has been studied for its behavior under photolysis. The study by (Enev et al., 1987) found various compounds formed upon irradiation, indicating its potential utility in photochemical reactions and synthetic chemistry.

Synthesis Applications

A study by (Kunz et al., 1990) demonstrated the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates to produce methyl 4-oxobutanoates, highlighting its use in creating sensitive β-formyl esters.

Catalysis in Asymmetric Hydrogenation

(Mashima et al., 1991) explored the use of methyl 2-benzamidomethyl-3-oxobutanoate in catalytic asymmetric hydrogenation, producing an intermediate crucial for β-lactam antibiotics synthesis.

Isotopic Labelling in Proteomics

In proteomics, the synthesis of specific labelled compounds is vital. (Ayala et al., 2012) developed a method to produce 2-hydroxy-2-ethyl-3-oxobutanoate, related to this compound, for the isotopic labelling of Ile methyl-γ(2) groups in proteins.

Applications in Synthetic Chemistry

The versatility of this compound and related compounds in synthetic chemistry is highlighted by their use in various synthesis processes. (Prezent & Dorokhov, 2012) described the synthesis of diaminomethylidene derivatives of tetronic acid using related compounds.

Biosynthetic Research

The study of biosynthetic pathways often involves compounds like this compound. (Billington et al., 1979) identified 4-methylthio-2-oxobutanoate in cultures, a compound related to this compound, as an intermediate in the biosynthesis of ethylene from methionine.

Odorless Thioacetalization Reagent

Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a related compound, was investigated by (Ran et al., 2005) as a nonthiolic, odorless, and practical thioacetalization reagent, demonstrating the chemical versatility of these compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 2-cyclohexyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGQIWQPPASAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CCCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175230-30-5
Record name methyl 2-cyclohexyl-3-oxobutanoate
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